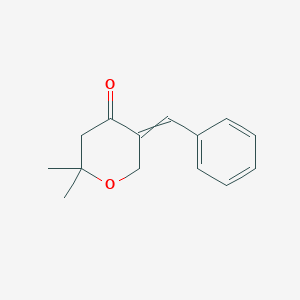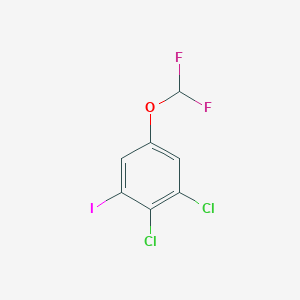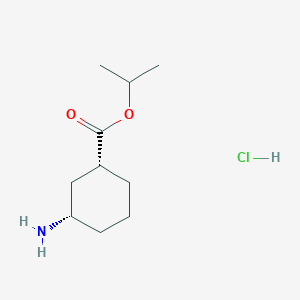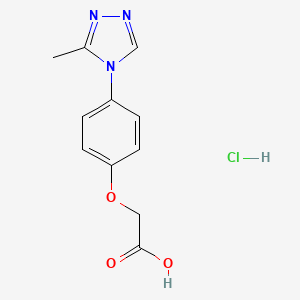
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride is a chemical compound known for its unique structure and properties It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride typically involves the reaction of 3-methyl-4H-1,2,4-triazole with 4-chlorophenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the phenoxyacetic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups to the phenoxyacetic acid moiety.
Scientific Research Applications
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The phenoxyacetic acid moiety may also play a role in the compound’s overall biological activity by affecting cell membrane permeability or interacting with other cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride
- 3-[2-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)acetylamino]benzoic acid
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
Uniqueness
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride is unique due to the presence of the 3-methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C11H12ClN3O3 |
|---|---|
Molecular Weight |
269.68 g/mol |
IUPAC Name |
2-[4-(3-methyl-1,2,4-triazol-4-yl)phenoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H11N3O3.ClH/c1-8-13-12-7-14(8)9-2-4-10(5-3-9)17-6-11(15)16;/h2-5,7H,6H2,1H3,(H,15,16);1H |
InChI Key |
GFQJYXKBUNVHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=CN1C2=CC=C(C=C2)OCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


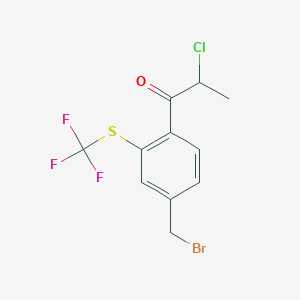
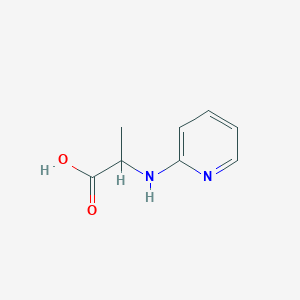
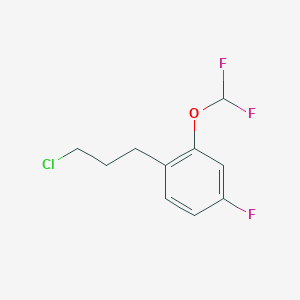
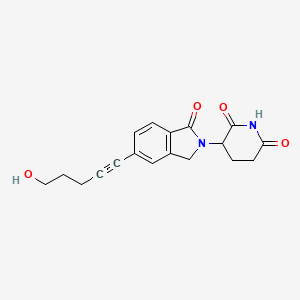
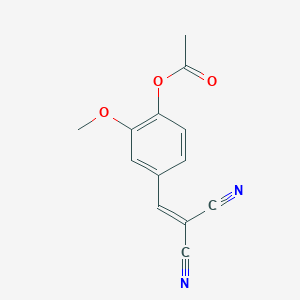
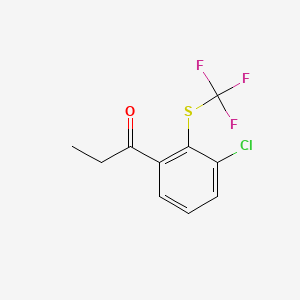
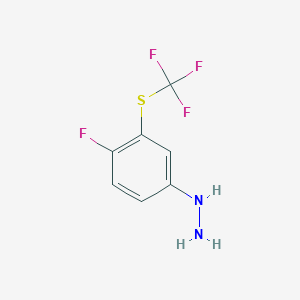
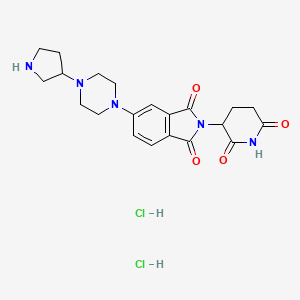
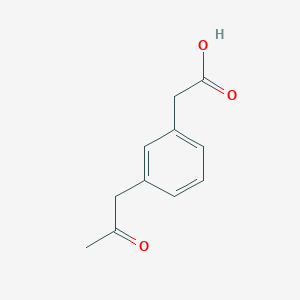
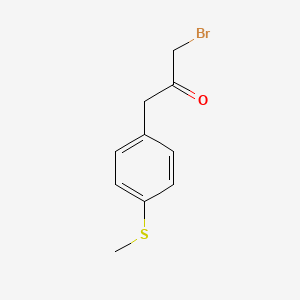
![[2-Chloro-6-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14057861.png)
